molecular formula C10H9ClO3 B3142667 (S)-2-chloro-2-oxo-1-phenylethyl acetate CAS No. 51019-44-4

(S)-2-chloro-2-oxo-1-phenylethyl acetate

Cat. No.: B3142667
CAS No.: 51019-44-4
M. Wt: 212.63 g/mol
InChI Key: BERNQQVIUAZUHY-VIFPVBQESA-N
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Description

(S)-2-Chloro-2-oxo-1-phenylethyl acetate is a chiral, reactive ester of significant value in synthetic organic chemistry, particularly for the asymmetric synthesis of pharmaceutical intermediates and other complex molecules . With the molecular formula C 10 H 9 ClO 3 and a molecular weight of 212.63 g/mol, this compound serves as an activated acylating agent and a versatile chiral building block . Its structure, featuring an acetate group and a reactive acid chloride moiety on a chiral center, allows researchers to conduct stereospecific nucleophilic substitution reactions. This makes it instrumental in introducing a chiral mandelic acid or phenylglyoxylic acid derivative into target molecules, which is a common motif in drug discovery and the development of fine chemicals . This compound requires careful handling and storage. It is classified with the signal word "Danger" and carries hazard statements H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation) . To maintain stability and purity, it must be stored under an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S)-2-chloro-2-oxo-1-phenylethyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-7(12)14-9(10(11)13)8-5-3-2-4-6-8/h2-6,9H,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERNQQVIUAZUHY-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H](C1=CC=CC=C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-chloro-2-oxo-1-phenylethyl acetate typically involves the esterification of (S)-2-chloro-2-oxo-1-phenylethanol with acetic acid or an acetic acid derivative. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, typically at room temperature, and yields the desired ester product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and sustainable is often explored .

Mechanism of Action

The mechanism of action of (S)-2-chloro-2-oxo-1-phenylethyl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites and preventing substrate access . Additionally, its chiral nature allows it to interact selectively with biological molecules, leading to specific physiological effects .

Comparison with Similar Compounds

Enantiomeric Comparison: (S)- vs. (R)-2-Chloro-2-oxo-1-phenylethyl Acetate

The enantiomer, (R)-2-chloro-2-oxo-1-phenylethyl acetate, shares the same molecular formula (C₁₀H₉ClO₃ ) and physical properties (density: 1.265 g/cm³ ) but differs in stereochemistry . Key distinctions include:

  • Synthesis: The (S)-enantiomer is derived from (S)-O-acetylmandelic acid, while the (R)-enantiomer may require chiral inversion techniques, such as the Mitsunobu reaction, to alter configuration .
  • Biological Activity : Enantiomers of structurally related compounds (e.g., 9-hydroxystearic acid derivatives) exhibit divergent antiproliferative effects, suggesting similar stereospecific behavior for these acyl chlorides .

Structural Analogs: (S)-(-)-2-Acetoxypropionyl Chloride

(S)-(-)-2-Acetoxypropionyl chloride (C₅H₇ClO₃ , MW: 150.56 g/mol) shares functional groups (acetyloxy, chloro-oxo) but differs in backbone structure (propionyl vs. phenylethyl) :

  • Physical Properties : Lower density (1.22 g/cm³ ) and boiling point (163.86°C ) compared to the phenyl-bearing compound .

Functional Group Variants: O-Acetylmandelic Acid Chloride and Amides

  • O-Acetylmandelic Acid Chloride: A synonym for (S)-2-chloro-2-oxo-1-phenylethyl acetate, emphasizing its role as a reactive acylating agent .
  • 2-(2-Chlorophenyl)-2-oxo-N-phenylacetamide: Replaces the ester with an amide group, altering solubility and stability.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Configuration Boiling Point (°C) Density (g/cm³) Key Applications
This compound C₁₀H₉ClO₃ 212.63 S 102–103 (0.01 mmHg) 1.265 Antiproliferative research
(R)-2-Chloro-2-oxo-1-phenylethyl acetate C₁₀H₉ClO₃ 212.63 R 260.5 (predicted) 1.265 Synthetic intermediates
(S)-(-)-2-Acetoxypropionyl chloride C₅H₇ClO₃ 150.56 S 163.86 1.22 Peptide synthesis
2-(2-Chlorophenyl)-2-oxo-N-phenylacetamide C₁₄H₁₀ClNO₂ 259.69 - - - Crystallography studies

Biological Activity

(S)-2-chloro-2-oxo-1-phenylethyl acetate, with the molecular formula C10H9ClO3 and a molecular weight of 212.63 g/mol, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant studies.

Chemical Structure and Properties

The compound features a chloro group, a keto group, and an acetate moiety. These structural characteristics contribute to its reactivity and biological interactions. The presence of the phenyl group attached to the carbon bearing the chloro and keto functionalities enhances its chemical behavior, making it a candidate for various biological applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. This inhibition could potentially lead to therapeutic effects in various diseases.
  • Receptor Modulation : The compound may interact with specific cellular receptors, influencing various signaling pathways. Such interactions can have implications for drug development.

Potential Applications

Due to its unique structure, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for further drug development due to its enzyme inhibitory properties.
  • Biochemical Research : It can serve as a tool for studying enzyme mechanisms and receptor interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with readily available precursors.
  • Reaction Conditions : Specific conditions such as temperature and solvent choice are optimized to achieve high yield and purity.
  • Characterization : Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUniqueness
Phenylacetic AcidLacks chloro and keto groupsLess reactive due to absence of halogen and keto
2-Chloro-2-Oxo-1-PhenylethanolContains a hydroxyl group instead of an acetate groupAlters reactivity profile significantly
2-Chloro-2-Oxo-1-Phenylpropanoic AcidSimilar structure but features a propanoic acid groupAffects solubility and reactivity

The presence of both chloro and keto functionalities in this compound renders it unique among these compounds, allowing for diverse chemical transformations and biological activities.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-chloro-2-oxo-1-phenylethyl acetate
Reactant of Route 2
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(S)-2-chloro-2-oxo-1-phenylethyl acetate

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